Cas no 1247566-45-5 (3-(oxan-4-yl)pyrrolidine)

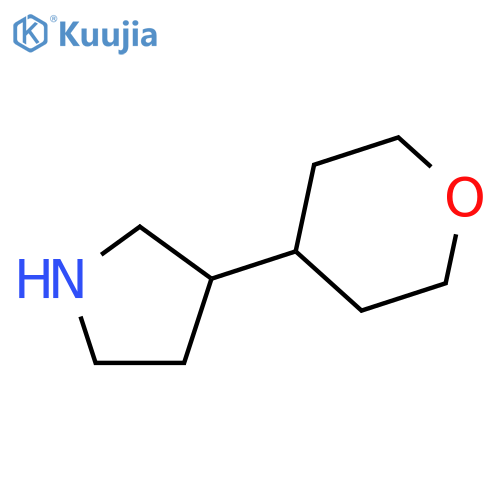

3-(oxan-4-yl)pyrrolidine structure

商品名:3-(oxan-4-yl)pyrrolidine

3-(oxan-4-yl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(oxan-4-yl)pyrrolidine

-

- インチ: 1S/C9H17NO/c1-4-10-7-9(1)8-2-5-11-6-3-8/h8-10H,1-7H2

- InChIKey: LTIBHODBZZLTHJ-UHFFFAOYSA-N

- ほほえんだ: N1CCC(C2CCOCC2)C1

3-(oxan-4-yl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-118087-5.0g |

3-(oxan-4-yl)pyrrolidine |

1247566-45-5 | 91% | 5g |

$2443.0 | 2023-05-03 | |

| Enamine | EN300-118087-0.05g |

3-(oxan-4-yl)pyrrolidine |

1247566-45-5 | 91% | 0.05g |

$197.0 | 2023-05-03 | |

| Enamine | EN300-118087-0.5g |

3-(oxan-4-yl)pyrrolidine |

1247566-45-5 | 91% | 0.5g |

$656.0 | 2023-05-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0572-10G |

3-(oxan-4-yl)pyrrolidine |

1247566-45-5 | 95% | 10g |

¥ 18,018.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0572-1G |

3-(oxan-4-yl)pyrrolidine |

1247566-45-5 | 95% | 1g |

¥ 3,603.00 | 2023-03-30 | |

| Enamine | EN300-118087-0.1g |

3-(oxan-4-yl)pyrrolidine |

1247566-45-5 | 91% | 0.1g |

$293.0 | 2023-05-03 | |

| Enamine | EN300-118087-10.0g |

3-(oxan-4-yl)pyrrolidine |

1247566-45-5 | 91% | 10g |

$3622.0 | 2023-05-03 | |

| TRC | E589603-10mg |

3-(oxan-4-yl)pyrrolidine |

1247566-45-5 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-118087-250mg |

3-(oxan-4-yl)pyrrolidine |

1247566-45-5 | 90.0% | 250mg |

$418.0 | 2023-10-03 | |

| Enamine | EN300-118087-500mg |

3-(oxan-4-yl)pyrrolidine |

1247566-45-5 | 90.0% | 500mg |

$656.0 | 2023-10-03 |

3-(oxan-4-yl)pyrrolidine 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1247566-45-5 (3-(oxan-4-yl)pyrrolidine) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1247566-45-5)3-(oxan-4-yl)pyrrolidine

清らかである:99%

はかる:10g

価格 ($):3279.0